molecular formula C12H25N3O2 B11509030 3-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1,1-dimethylurea

3-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1,1-dimethylurea

Cat. No.: B11509030
M. Wt: 243.35 g/mol
InChI Key: YNQJGNRWCBGNIP-UHFFFAOYSA-N
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Description

1-(1-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)-3,3-DIMETHYLUREA is an organic compound that belongs to the class of piperidines It is characterized by the presence of a hydroxyl group and a urea moiety attached to a tetramethylpiperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)-3,3-DIMETHYLUREA typically involves the reaction of 1-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDINE with an appropriate isocyanate. The reaction is usually carried out under mild conditions, with the use of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)-3,3-DIMETHYLUREA can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperidines.

Scientific Research Applications

1-(1-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)-3,3-DIMETHYLUREA has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a stabilizer for biological samples.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)-3,3-DIMETHYLUREA involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the urea moiety can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDINE: A related compound with similar structural features but lacking the urea moiety.

    4-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDINE-1-OXYL: Another related compound with a different functional group.

Uniqueness: 1-(1-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)-3,3-DIMETHYLUREA is unique due to the presence of both a hydroxyl group and a urea moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H25N3O2

Molecular Weight

243.35 g/mol

IUPAC Name

3-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1,1-dimethylurea

InChI

InChI=1S/C12H25N3O2/c1-11(2)7-9(13-10(16)14(5)6)8-12(3,4)15(11)17/h9,17H,7-8H2,1-6H3,(H,13,16)

InChI Key

YNQJGNRWCBGNIP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1O)(C)C)NC(=O)N(C)C)C

Origin of Product

United States

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